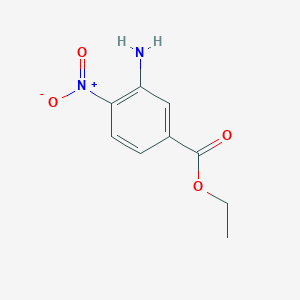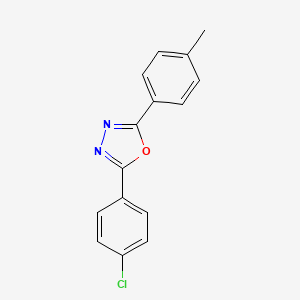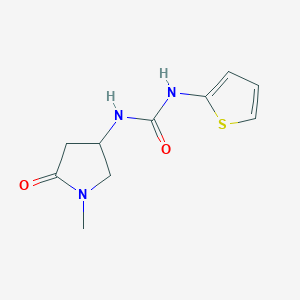![molecular formula C17H22N2O4S B2430069 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide CAS No. 920360-86-7](/img/structure/B2430069.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2-yl, which is a key component in various chemical and pharmaceutical compounds . The presence of the tetrahydrofuran-2-yl)methyl group and propionamide could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds, such as 2-[4-(Thiazol-2-yl)phenyl]propionic acids, have been synthesized by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds featuring benzodithiazole, tetrahydrofuran, and similar heterocyclic structures have been synthesized and evaluated for various biological activities. For example, compounds synthesized from visnaginone and khellinone derivatives have shown promising anti-inflammatory and analgesic activities. These compounds have been synthesized through complex chemical reactions, indicating a potential route for synthesizing related compounds like the one you're interested in. The synthesized compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant biological activity in this area (Abu‐Hashem et al., 2020).
Anticancer Evaluations
Another study focused on the synthesis and anticancer evaluation of benzamide derivatives, which, while structurally distinct, shares a focus on heterocyclic compounds and their biological activities. These studies often involve microwave-assisted synthesis methods, highlighting a modern approach to compound development. The compounds demonstrated promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017).
Antibacterial Agents
Research into 2-amino benzo[d]thiazolyl substituted compounds has uncovered novel classes of antibacterial agents. These compounds have been synthesized and tested against a range of bacterial strains, showing promising results in combating bacterial infections. This research underscores the potential of similar heterocyclic compounds in developing new antibacterial drugs (Palkar et al., 2017).
Heterocyclic Derivative Syntheses
Studies on the synthesis of heterocyclic derivatives, including thiazoles and benzofurans, are prevalent in the search for new medicinal compounds. These studies involve complex chemical synthesis routes and evaluation for various biological activities, providing a foundation for the development of compounds with specific therapeutic targets (Bacchi et al., 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-14(20)19(10-11-6-5-9-23-11)17-18-15-12(21-2)7-8-13(22-3)16(15)24-17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOHHYDPQGKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

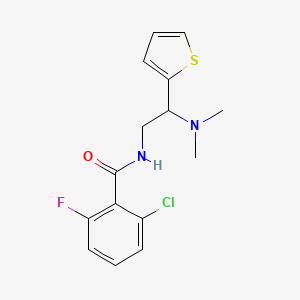


![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)
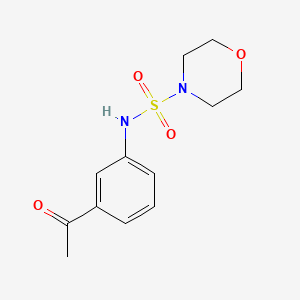

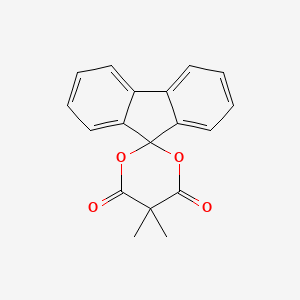
![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)
